molecular formula C21H17Cl2NO2 B303044 N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide

Cat. No. B303044
M. Wt: 386.3 g/mol
InChI Key: FJABSAVSZSBULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide, also known as BDE-47, is a type of polybrominated diphenyl ether (PBDE) and a persistent organic pollutant (POP). PBDEs are commonly used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 has been found to accumulate in the environment and in human and animal tissues, raising concerns about its potential health effects.

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide acts as an endocrine disruptor by binding to and activating the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). This leads to the disruption of hormonal signaling pathways and can result in adverse health effects.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has been shown to affect various biochemical and physiological processes in animals and humans. It can alter thyroid hormone levels, disrupt immune function, and cause reproductive and developmental toxicity. N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has also been linked to neurodevelopmental effects and cancer.

Advantages and Limitations for Lab Experiments

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is commonly used in laboratory experiments to study its effects on various biological systems. One advantage of using N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is that it is a well-characterized compound with known chemical properties. However, one limitation is that the effects of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide in laboratory experiments may not fully reflect its effects in real-world scenarios due to differences in exposure levels and routes.

Future Directions

There are several future directions for research on N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide. One area of focus is on developing methods to reduce human exposure to N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide and other PBDEs. Another area of research is on identifying the mechanisms of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide toxicity and developing therapies to mitigate its effects. Additionally, research is needed to better understand the long-term health effects of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide exposure and to identify vulnerable populations who may be at higher risk.

Synthesis Methods

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide is synthesized through a series of chemical reactions that involve the bromination of diphenyl ether with elemental bromine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to remove impurities and obtain a pure form of N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has been extensively studied in the scientific community due to its potential health effects. Research has shown that N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide can disrupt the endocrine system, affect the immune system, and cause developmental and reproductive toxicity in animals. Human exposure to N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide has also been linked to adverse health outcomes, including thyroid hormone disruption, neurodevelopmental effects, and cancer.

properties

Product Name

N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide

Molecular Formula

C21H17Cl2NO2

Molecular Weight

386.3 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C21H17Cl2NO2/c1-2-26-20-17(22)12-15(13-18(20)23)21(25)24-19-11-7-6-10-16(19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,24,25)

InChI Key

FJABSAVSZSBULU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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